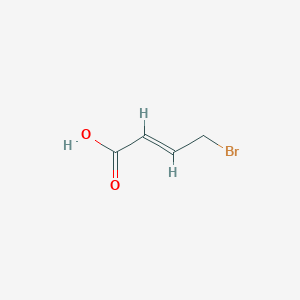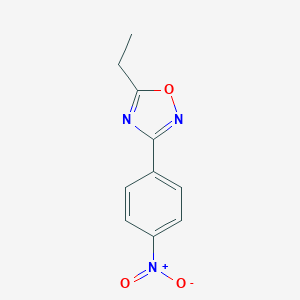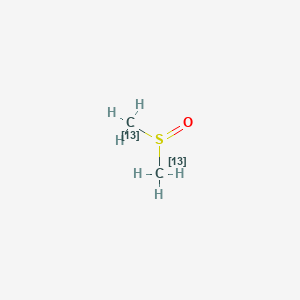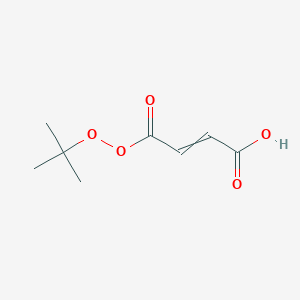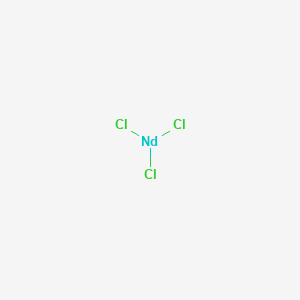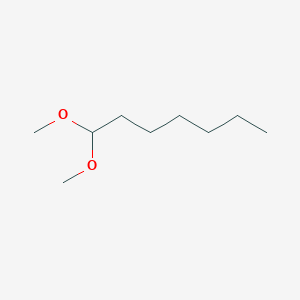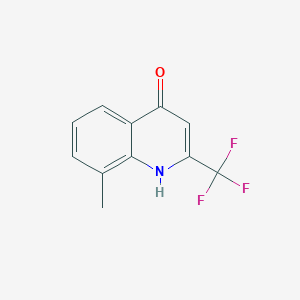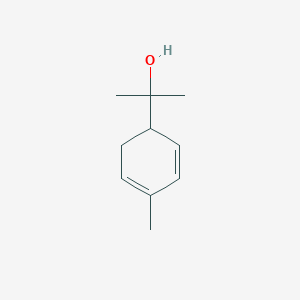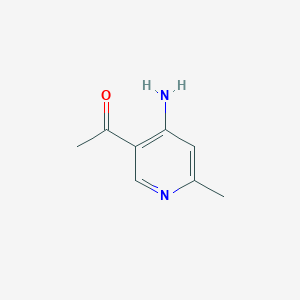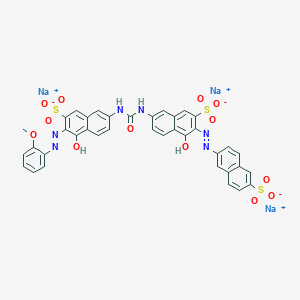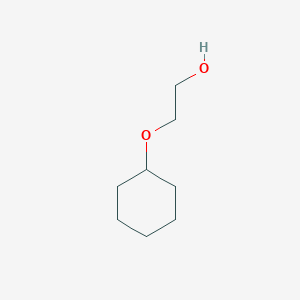
2-(Cyclohexyloxy)ethanol
概要
説明
Cationic Polymerization of Isoprene
The cationic polymerization of isoprene initiated by 2-cyclohexylidene ethanol–B(C6F5)3 is a process that allows for the study of initiation and branching reactions in polymer chemistry. The research demonstrates that β-H elimination is a significant termination process, leading to protic initiation and loss of double bonds, which in turn results in chain branching and intramolecular cyclization. This occurs even at low conversion rates and results in oligomers with a 1,4-trans configuration and an olefinic terminal group .
Spectral Response in Cyclohexane-Ethanol Mixtures
The spectral response of 4-methyl-2,6-dicarbomethoxyphenol (CMOH) in cyclohexane-ethanol mixtures reveals the impact of medium microheterogeneity on excited-state intramolecular proton-transfer (ESIPT) probes. The study found that the emission spectral properties of CMOH are influenced by the solvent composition and excitation wavelength, indicating the presence of microscopic heterogeneity. This research provides insights into the mechanisms of acid-base reactions in microscopically inhomogeneous media, which are relevant to biological processes .
Iron Complexes with 2,2,2-Tris(1-pyrazolyl)ethanol Ligands
Iron complexes synthesized with 2,2,2-tris(1-pyrazolyl)ethanol ligands have been characterized and shown to be effective catalysts for the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone. These complexes are highly soluble in water and exhibit strong intermolecular hydrogen bonds, which contribute to their stability and catalytic activity. The research suggests potential applications for these complexes in mild oxidation reactions .
Electrohydrodimerization of 2-Cyclohexen-1-one
The electrohydrodimerization of 2-cyclohexen-1-one in hydroethanolic media has been studied, revealing two one-electron reduction processes that depend on the solution's pH. The research identifies the rate-determining steps of each process and provides a better understanding of the dimerization reactions of cyclohexenone derivatives in different pH conditions .
Synthesis of 2-(4-Chlorophenyl)ethanol
The synthesis of 2-(4-Chlorophenyl)ethanol from 2-(4-chlorophenyl)acetic acid through esterification and reduction has been optimized. The study reports a high yield of over 95% under specific reaction conditions, with the structure confirmed by 1H NMR and MS. This research contributes to the methodology for synthesizing chlorophenyl ethanol derivatives .
Liquid-Liquid Equilibrium for 2,2,2-Trifluoroethanol, Ethanol, and Cyclohexane
The study of the liquid-liquid equilibrium (LLE) for the system comprising 2,2,2-trifluoroethanol, ethanol, and cyclohexane provides valuable data on the phase behavior of this partially miscible system. The research evaluates the strength of intermolecular interactions and the formation of molecular clusters, which are influenced by temperature and the presence of hydrogen-bonding configurations .
Bis(dicyclohexylaminium) 2-Carboxymethyl-2-hydroxysuccinate Ethanol Monosolvate
The crystal structure of bis(dicyclohexylaminium) 2-carboxymethyl-2-hydroxysuccinate ethanol monosolvate has been determined, revealing chair conformations of the cyclohexane rings and intramolecular hydrogen bonds in the anion. The study also notes the presence of N-H⋯O and weak C-H⋯O hydrogen bonds, which contribute to the stability of the crystal structure .
科学的研究の応用
Specific Application: Synthesis of Cyclohexanol and Ethanol
- Summary of the Application : The hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol (CHOL) and ethanol (EtOH). This process not only rationally utilizes excess acetic acid but also produces CHOL, a value-added chemical that has attracted much attention due to its huge application market .
- Methods of Application/Experimental Procedures : A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of CHA to yield CHOL and EtOH .
- Results/Outcomes : A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of CHA and 97.2% selectivity to EtOH along with 97.1% selectivity to CHOL in a batch reactor. The Cu2Zn1.25/Al2O3 catalyst also showed excellent stability and there was no deactivation after five runs .
High-Boiling Solvent
- Summary of the Application : 2-(Cyclohexyloxy)ethanol can be used as a high-boiling solvent . High-boiling solvents are often used in applications where it is necessary to dissolve a substance at high temperatures.
Intermediate for Neopentanoate and Hexyloxyethyl Phosphate
- Summary of the Application : 2-(Cyclohexyloxy)ethanol serves as an intermediate for neopentanoate and hexyloxyethyl phosphate . These compounds have various applications in the chemical industry.
Coalescing Agent in Cleaners and Latex Paints
Safety And Hazards
2-(Cyclohexyloxy)ethanol is harmful when in contact with skin and when swallowed . It can also cause skin burns and serious eye damage . It is known to cause kidney injury and depression . It is also a severe respiratory tract irritant . It may also have blood effects . It may enter the body through ingestion, aerosol inhalation, and through the skin .
特性
IUPAC Name |
2-cyclohexyloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPMEOKJKCEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32128-53-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-cyclohexyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32128-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50279643 | |
| Record name | 2-(Cyclohexyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)ethanol | |
CAS RN |
1817-88-5 | |
| Record name | 2-(Cyclohexyloxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexyloxyethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Cyclohexyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Cyclohexyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Cyclohexyloxy)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMC7J54PGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


